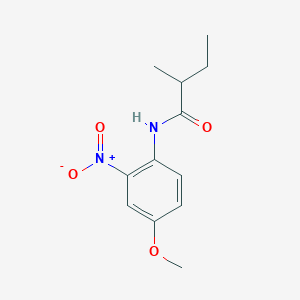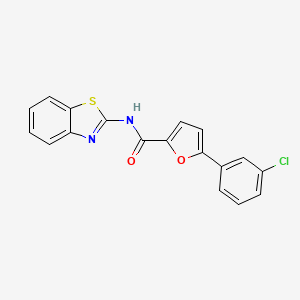
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine, also known as EFPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EFPTA is a triazine derivative that has been synthesized through a multi-step process involving the reaction of 2-fluorobenzonitrile with propylene oxide and other reagents.
Mecanismo De Acción
The mechanism of action of N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which inhibits their activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the induction of apoptosis in cancer cells, and the activation of the mitochondrial pathway. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when working with N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine to ensure their safety and the safety of others.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine, including its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine could also be further studied for its use in the development of new materials, such as polymers and coatings. In addition, researchers could investigate the mechanism of action of N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine to gain a better understanding of its effects on the body. Finally, researchers could explore the synthesis of new derivatives of N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine to improve its properties and potential applications.
Conclusion:
In conclusion, N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been synthesized through a multi-step process and has been studied for its potential anti-cancer and anti-Alzheimer's properties, as well as its use in the development of new materials. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine, including its potential applications in the treatment of diseases, the development of new materials, and the exploration of its mechanism of action.
Métodos De Síntesis
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzonitrile with propylene oxide, followed by the reaction with hydrazine hydrate and other reagents. The process yields a white crystalline product that is highly pure and stable. The synthesis method has been optimized to achieve high yields and purity of N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has shown promising results in inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. In addition, N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine has been investigated for its use in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-2-20-9-5-8-16-14-18-13(10-17-19-14)11-6-3-4-7-12(11)15/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIINIZLICFLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=CN=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-5-(2-fluorophenyl)-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)
